molecular formula C5H8ClN3O2S B2564341 (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride CAS No. 2248188-63-6

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2564341
CAS No.: 2248188-63-6
M. Wt: 209.65
InChI Key: PDDLTMLONIGHAV-PGMHMLKASA-N
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Description

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. For (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride, one common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to its specific arrangement of functional groups, which can lead to distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.

Properties

IUPAC Name

(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLTMLONIGHAV-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NSN=C1C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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